3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a conjugated system of thiazolidinone and thiazolidine moieties. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound features a 3-ethyl substituent on the thiazolidinone ring and a conjugated ethylidene-thiazolidine group, which likely enhances its electronic delocalization and binding affinity to biological targets.
Properties
CAS No. |
27930-87-6 |
|---|---|
Molecular Formula |
C11H14N2OS3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5H,3,6-7H2,1-2H3/b8-4-,9-5+ |
InChI Key |
WBOILOFIBGGYFC-MVTUOISNSA-N |
SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
Isomeric SMILES |
CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
Other CAS No. |
27930-87-6 |
Origin of Product |
United States |
Biological Activity
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological properties, including antibacterial and antifungal activities.
- IUPAC Name : this compound
- CAS Number : 35795-44-9
- Molecular Formula : C11H14N2O2S2
- Molecular Weight : 270.37 g/mol
- SMILES : CCN1C(=S)OC(=CC=C2SCCN2C)C1=O
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The agar disc-diffusion method has been commonly used to assess the antibacterial efficacy of these compounds.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-Ethyl... | Staphylococcus aureus | 20 |
| 3-Ethyl... | Escherichia coli | 50 |
| 3-Ethyl... | Pseudomonas aeruginosa | 30 |
In a study examining thiazolidine derivatives, several compounds demonstrated potent inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Antifungal Activity
Similarly, thiazolidine derivatives have shown antifungal activity. Compounds derived from thiazolidines have been tested against various fungal strains and exhibited varying degrees of effectiveness.
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| 3-Ethyl... | Candida albicans | 25 |
| 3-Ethyl... | Aspergillus niger | 40 |
The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis or inhibit key metabolic pathways .
Case Studies
A notable case study involved the synthesis of a series of thiazolidine derivatives, including the compound . The synthesized compounds were evaluated for their biological activity against a panel of bacterial and fungal pathogens. The results indicated that modifications in the thiazolidine structure significantly influenced the biological activity:
- Synthesis Method : The compound was synthesized using a condensation reaction involving appropriate thiazolidine precursors.
- Biological Testing : The synthesized derivatives were tested for their antibacterial and antifungal properties using standard microbiological techniques.
The study concluded that specific structural features of the thiazolidine nucleus enhance antibacterial potency, particularly against resistant strains .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways due to its thioketone functionality .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that allow it to interact with biological targets effectively. Key applications include:
- Antimicrobial Activity : Studies have shown that thiazolidinone derivatives can possess significant antimicrobial properties. The presence of sulfur and nitrogen in the structure may enhance interaction with microbial enzymes, leading to inhibition of growth. Research indicates compounds similar to this one are effective against various bacterial strains .
- Antidiabetic Properties : Thiazolidinediones are known for their role in glucose metabolism. This compound's thiazolidinone core may offer similar benefits by enhancing insulin sensitivity and glucose uptake in muscle cells. Preliminary studies suggest that derivatives can modulate pathways involved in glucose homeostasis .
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Synthesis : The thiazolidinone structure can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices can improve their stability and performance under various conditions.
Agricultural Chemistry
Research indicates that compounds like 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may have applications in agrochemicals:
- Pesticidal Activity : Similar thiazolidinones have been investigated for their ability to act as pesticides or herbicides. Their effectiveness could stem from their ability to disrupt metabolic processes in pests or inhibit the growth of unwanted plants .
Case Studies
Chemical Reactions Analysis
Cycloaddition and Cyclization Reactions
The compound participates in cyclization reactions with acetylenic reagents like dimethyl acetylenedicarboxylate (DMAD). The mechanism involves:
- Nucleophilic attack by the sulfur atom of the thione group on the acetylenic carbon of DMAD, forming a zwitterionic intermediate.
- Neutralization leads to intermediates that undergo cyclization, yielding functionalized 1,3-thiazolidin-4-one derivatives .
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DMAD | Reflux in ethanol | 5-(2-Carbomethoxyvinyl)thiazolidinone | 70–76% |
This reaction highlights the compound’s ability to act as a dienophile in [4+2] cycloadditions, forming six-membered heterocycles.
Nucleophilic Substitutions
The sulfanylidene (C=S) group undergoes nucleophilic substitutions with amines, alcohols, or thiols. For example:
- Reaction with primary amines replaces the thione sulfur with an amine group, forming hydrazine derivatives.
- Alkylation with alkyl halides at the sulfur atom produces thioether analogs .
Key Reactivity:
| Nucleophile | Product Type | Conditions | Application |
|---|---|---|---|
| R-NH₂ | Thiohydrazides | Room temperature, EtOH | Intermediate for bioactive molecules |
| R-X | Alkylthio derivatives | K₂CO₃, DMF, 60°C | Modulation of lipophilicity |
Condensation Reactions
The ethylidene-thiazolidinylidene system facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones) to form extended conjugated systems. This is critical in synthesizing Schiff base derivatives with enhanced electronic properties .
Example:
| Aldehyde | Conditions | Product | Biological Activity |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Reflux, acetic acid | (E)-5-[(2-(3-Methylthiazolidin-2-ylidene)ethylidene)]-2-sulfanylidene derivative | Anticancer (NCI screening) |
Tautomerism and Coordination Chemistry
The compound exhibits keto-enol tautomerism, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via the thione and imine groups. This property is exploited in catalysis and metal-organic framework synthesis .
Observed Coordination Modes:
| Metal Ion | Coordination Site | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | S (thione), N (imine) | Square planar | Antioxidant activity |
| Fe³⁺ | S, N, O (backbone) | Octahedral | Sensor development |
Redox Reactions
The sulfanylidene group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties and bioactivity .
Oxidation Pathways:
| Oxidizing Agent | Product | Conditions | Impact on Reactivity |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 0°C, CH₂Cl₂ | Enhanced electrophilicity |
| mCPBA | Sulfone | RT, CHCl₃ | Reduced nucleophilicity |
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to form open-chain thioamide derivatives. This reaction is reversible and pH-dependent .
Hydrolysis Example:
| Conditions | Product | Reversibility |
|---|---|---|
| HCl (conc.), Δ | 3-Ethyl-5-(2-(3-methylthiazolidin-2-ylidene)ethylidene)thioamide | Yes (neutral pH) |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The target compound’s thiazolidine-ethylidene group introduces steric bulk and extended conjugation compared to simpler benzylidene derivatives (e.g., S764582) .
- Substituent Flexibility : Allyl and ethyl substituents at the 3-position (e.g., in and ) improve solubility and binding pocket compatibility in biological systems .
Key Observations :
- Catalyst Dependency: Piperidine is commonly used to accelerate Knoevenagel condensations, but solvent systems (e.g., acetic acid vs. ethanol) influence reaction efficiency .
- Crystallography : Single-crystal XRD (e.g., and ) resolves stereochemical ambiguities in Z/E isomers, critical for biological activity .
Key Observations :
- Target Specificity : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while bulky substituents (e.g., allyl in ) improve membrane penetration .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and a substituted aldehyde precursor (e.g., 3-methyl-1,3-thiazolidine-2-carbaldehyde). Typical conditions involve refluxing in ethanol with a catalytic base like piperidine (5–10 mol%) for 6–12 hours. Purification is achieved via recrystallization from ethanol or DMF .
- Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Ethanol or DMF | |
| Catalyst | Piperidine (5–10 mol%) | |
| Reaction Time | 6–12 hours | |
| Yield | 45–75% (dependent on R group) |
Q. How is the structure of this compound validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and bond geometries. For example, analogous thiazolidinones show planar configurations with C=S and C=C bond lengths of ~1.65 Å and ~1.34 Å, respectively . Complementary techniques include:
- FT-IR : Confirm C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
- NMR : δ 2.5–3.5 ppm for thiazolidine CH₂ groups; aromatic protons appear at δ 6.5–8.0 ppm .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the ethylidene-thiazolidine moiety?
- Methodology : Computational studies (DFT/B3LYP) reveal that solvent polarity and temperature affect the equilibrium between Z and E isomers. Polar solvents (e.g., DMF) stabilize the Z isomer due to dipole interactions, while nonpolar solvents favor the E form. Experimental validation via NOESY NMR shows cross-peaks between the ethyl group and thiazolidine protons in the Z configuration .
- Key Data :
| Solvent | Predominant Isomer | ΔG (kJ/mol) |
|---|---|---|
| DMF | Z | −12.3 |
| Toluene | E | −8.7 |
Q. What strategies resolve contradictions in biological activity data for thiazolidinone derivatives?
- Methodology : Discrepancies in cytotoxicity or antimicrobial activity may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols using:
- MTT Assay : Ensure DMSO ≤0.1% (v/v) to avoid false negatives.
- MIC Testing : Compare results against reference strains (e.g., S. aureus ATCC 25923). For example, derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced activity (MIC 8–16 µg/mL) compared to electron-donating groups (>64 µg/mL) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Use quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS). Regions with high electrophilicity (e.g., C2 of thiazolidinone) are prone to nucleophilic attack. For example, Fukui indices (ƒ⁻) >0.1 indicate reactive sites for SN2 mechanisms .
- Key Data :
| Atom | Fukui Index (ƒ⁻) | Reactivity |
|---|---|---|
| C2 | 0.15 | High |
| S1 | 0.08 | Moderate |
Methodological Challenges
Q. What experimental designs minimize side reactions during functionalization of the thiazolidinone core?
- Methodology : Protect the C=S group with Boc anhydride prior to alkylation or arylation. For example, Boc-protected intermediates reduce undesired dimerization, improving yields from 40% to 72% in Suzuki-Miyaura couplings .
Q. How to address discrepancies in UV-Vis spectra due to solvent effects?
- Methodology : Use time-dependent DFT (TD-DFT) to model solvatochromic shifts. For instance, λₘₐₓ shifts from 320 nm (in hexane) to 350 nm (in methanol) correlate with increased solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
